molecular formula C30H44O8 B8235435 GanodericacidI

GanodericacidI

Cat. No.: B8235435
M. Wt: 532.7 g/mol
InChI Key: ZWMMEKXOLCCKLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ganoderic acid I is a triterpenoid compound derived from the medicinal mushroom Ganoderma lucidum. This compound is part of a larger group of ganoderic acids, which are known for their diverse pharmacological activities. Ganoderic acid I has been extensively studied for its potential therapeutic effects, including anti-inflammatory, anti-tumor, and hepatoprotective properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ganoderic acid I is primarily obtained through the extraction from Ganoderma lucidum. The biosynthesis of ganoderic acids involves the mevalonate pathway, where acetyl-coenzyme A is converted into various intermediates, eventually leading to the formation of lanosterol, which is then oxidized to produce ganoderic acids .

Industrial Production Methods: Industrial production of ganoderic acid I involves the cultivation of Ganoderma lucidum under controlled conditions. Techniques such as submerged fermentation and solid-state fermentation are employed to enhance the yield of ganoderic acids. Genetic engineering and metabolic pathway optimization are also explored to increase production efficiency .

Chemical Reactions Analysis

Types of Reactions: Ganoderic acid I undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its pharmacological properties.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of ganoderic acid I, which may exhibit enhanced biological activities .

Scientific Research Applications

Ganoderic acid I has a wide range of scientific research applications:

Mechanism of Action

Ganoderic acid I exerts its effects through multiple molecular targets and pathways. It modulates the activity of various enzymes and receptors involved in inflammation, apoptosis, and cell proliferation. For instance, it inhibits the activity of nuclear factor-kappa B (NF-κB), a key regulator of inflammatory responses, and induces apoptosis in cancer cells by activating caspases .

Comparison with Similar Compounds

Ganoderic acid I continues to be a subject of extensive research due to its promising therapeutic potential and diverse applications in various scientific fields.

Properties

IUPAC Name

6-(3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-hydroxy-2-methyl-4-oxoheptanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H44O8/c1-15(25(36)37)10-16(31)13-29(6,38)20-12-22(35)30(7)24-17(32)11-19-26(2,3)21(34)8-9-27(19,4)23(24)18(33)14-28(20,30)5/h15,17,19-21,32,34,38H,8-14H2,1-7H3,(H,36,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWMMEKXOLCCKLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)CC(C)(C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)C)C)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H44O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ganoderic acid I
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035310
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

98665-20-4
Record name Ganoderic acid I
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035310
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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